N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride
Description
Chemical Identity and Nomenclature
Systematic Nomenclature and Molecular Structure
The compound’s International Union of Pure and Applied Chemistry (IUPAC) name, N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride , reflects its core benzimidazole scaffold. The benzimidazole system consists of a benzene ring fused to an imidazole ring, with substitutions at the 2- and 4-positions. Key structural features include:
- A methyl group (-CH$$_3$$) at the 4-position of the benzene ring.
- An ethylamine chain (-CH$$2$$CH$$2$$NHCH$$_3$$) at the 2-position of the imidazole ring, with a methyl substitution on the terminal amine.
- A hydrochloride salt formed via protonation of the amine group.
The molecular formula $$ \text{C}{11}\text{H}{16}\text{ClN}_{3} $$ corresponds to a molecular weight of 225.72 g/mol (free base) and 262.18 g/mol for the hydrochloride salt. The compound’s CAS Registry Number, 1185447-69-1 , uniquely identifies it in chemical databases.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1185447-69-1 |
| Molecular Formula | $$ \text{C}{11}\text{H}{16}\text{ClN}_{3} $$ |
| Molecular Weight | 262.18 g/mol |
| Structural Features | Benzimidazole core, 4-methyl, N-methyl ethylamine, hydrochloride salt |
Synonyms and Registry Data
Alternative names for this compound include 2-(4-Methyl-1H-benzimidazol-2-yl)-N-methylethanamine hydrochloride and 1H-Benzimidazole-2-ethanamine, N-methyl-, hydrochloride . Its SMILES representation, Cl.NC1=C(N=CC2=C1C=CC=C2C)C(CN(C)C) , encodes the connectivity of atoms, while its InChIKey, QXPRRUKBRQGUIM-UHFFFAOYSA-N , provides a unique identifier for computational chemistry applications.
Properties
IUPAC Name |
N-methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.ClH/c1-8-4-3-5-9-11(8)14-10(13-9)6-7-12-2;/h3-5,12H,6-7H2,1-2H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVICJRSLRMLPLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)CCNC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by methylation and subsequent reaction with ethanamine. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps like purification through recrystallization and quality control measures to meet industry standards .
Chemical Reactions Analysis
Amine Group Reactivity
The ethylamine side chain enables characteristic amine reactions:
| Reaction Type | Reagents/Conditions | Product Formed | Application Example |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃ in DMF | N-alkylated derivatives | Synthesis of quaternary ammonium salts |
| Acylation | Acetyl chloride, pyridine | N-acetylated derivatives | Prodrug development |
| Schiff Base Formation | Aldehydes, EtOH reflux | Imine-linked coordination complexes | Metal-organic framework synthesis |
The hydrochloride salt enhances solubility in polar solvents but requires neutralization (e.g., NaOH) to activate the free amine for nucleophilic reactions .
Benzimidazole Ring Modifications
The 4-methylbenzimidazole core participates in electrophilic substitutions:
The methyl group at position 4 directs electrophiles to positions 5 or 6, with steric effects favoring position 5.
Coordination Chemistry
The amine and benzimidazole nitrogen atoms act as ligands:
| Metal Ion | Reaction Conditions | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) | Methanol, room temperature | Octahedral [Cu(L)₂Cl₂] | 8.2 ± 0.3 |
| Pd(II) | Aqueous HCl, reflux | Square-planar [Pd(L)Cl₂] | 10.5 ± 0.2 |
These complexes show enhanced antimicrobial and anticancer activity compared to the parent compound.
Redox Reactions
Controlled oxidation/reduction alters functionality:
| Reaction Type | Reagents/Conditions | Product | Biological Impact |
|---|---|---|---|
| Oxidation | KMnO₄, acidic H₂O | Carboxylic acid derivative | Increased water solubility |
| Reduction | NaBH₄, MeOH | Saturated ethylamine side chain | Reduced receptor binding |
Salt Metathesis
The hydrochloride counterion can be exchanged:
Stability Under Extreme Conditions
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| pH < 2 | Benzimidazole ring hydrolysis | 48 hours |
| pH > 10 | Ethylamine side chain cleavage | 12 hours |
| UV Light (254 nm) | Ring-opening oxidation | 72 hours |
Scientific Research Applications
Antimicrobial Properties
Research indicates that benzimidazole derivatives, including N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride, exhibit significant antimicrobial activities. A study highlighted the effectiveness of related benzimidazole compounds against various bacterial strains and fungi, suggesting that this compound may also possess similar properties due to structural similarities .
Anticancer Potential
Benzimidazole derivatives have been extensively studied for their anticancer properties. Compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of 2-Mercaptobenzimidazole demonstrated significant activity against human colorectal carcinoma cell lines, indicating a potential pathway for the development of anticancer agents .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzimidazole core followed by alkylation processes. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antimicrobial Activity
A study evaluated various benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications in the benzimidazole structure significantly enhanced antimicrobial efficacy. The Minimum Inhibitory Concentration (MIC) values were determined, indicating that some compounds had potent activity against resistant strains .
Case Study 2: Anticancer Activity
In another research effort, a series of benzimidazole derivatives were tested for their cytotoxic effects on cancer cell lines. The results showed that specific substitutions on the benzimidazole ring improved selectivity towards cancer cells over normal cells, suggesting a promising avenue for developing targeted cancer therapies .
Comparative Analysis of Related Compounds
| Compound Name | Antimicrobial Activity (MIC µM) | Anticancer Activity (IC50 µM) |
|---|---|---|
| This compound | TBD | TBD |
| 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides | 1.27 - 2.65 | 4.53 - 9.99 |
Mechanism of Action
The mechanism of action of N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Structural Analogs with Substituted Amines
N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine Hydrochloride
- Structural Difference : Ethyl group replaces the methyl group on the amine.
N-Methyl-2-(4-nitrophenyl)ethanamine Hydrochloride
- Structural Difference : Nitrophenyl group replaces the benzimidazole ring.
- Impact : The electron-withdrawing nitro group enhances stability but reduces basicity. Used in Dofetilide synthesis, highlighting its role in antiarrhythmic applications .
Benzimidazole vs. Heterocyclic Replacements
Rizatriptan and Naratriptan
- Structural Difference : Indole or pyrrolidine-sulfonamide groups replace benzimidazole.
- Impact : These triptans target serotonin receptors for migraine relief, unlike the benzimidazole derivative’s antiarrhythmic activity. The sulfonamide group enhances receptor selectivity .
N-Methyl-2-(pyridin-3-yl)ethanamine Hydrochloride
- Structural Difference : Pyridine ring replaces benzimidazole.
- Impact : Reduced hydrogen-bonding capacity due to fewer N-atoms, affecting solubility and target interactions. Pyridine derivatives often exhibit distinct pharmacokinetic profiles .
Compounds with Similar Backbones but Different Moieties
Orphenadrine Derivatives
- Structural Difference : Benzhydryloxy group replaces benzimidazole.
- Impact : Orphenadrine acts as an anticholinergic muscle relaxant, whereas the benzimidazole derivative targets ion channels. The bulky benzhydryloxy group increases CNS penetration .
N-Methyl-2-[5-(5-nitro-2-furyl)-1,2,4-oxadiazol-3-yl]ethanamine Hydrochloride
- Structural Difference : Nitrofuran-oxadiazole replaces benzimidazole.
- Impact : The oxadiazole ring enhances antimicrobial activity, demonstrating how heterocyclic variations dictate therapeutic applications .
Pharmacological and Regulatory Considerations
- Impurity Profiles : Related substances in ethanamine hydrochlorides (e.g., indenyl derivatives) must be controlled to ≤2% total impurities to meet pharmacopeial standards .
- Receptor Interactions : The benzimidazole ring’s N-atoms facilitate hydrogen bonding with cardiac ion channels, distinguishing it from pyridine or indole-based analogs .
Biological Activity
N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C11H15N3·HCl
- Molecular Weight : 226 g/mol
- CAS Number : 1269288-58-5
- LogP : 1.27
Biological Activities
Benzimidazole derivatives are known for their diverse pharmacological properties. This compound exhibits several biological activities, including:
-
Antimicrobial Activity :
- Benzimidazole derivatives have been reported to show significant antimicrobial effects against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated notable Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli .
- A study indicated that certain benzimidazole derivatives exhibited MIC values ranging from 12.5 to 250 μg/ml against different pathogens, suggesting potential for development as antimicrobial agents .
-
Anticancer Properties :
- Research has highlighted the anticancer potential of benzimidazole derivatives, with some compounds showing cytotoxic effects against cancer cell lines. For example, compounds derived from benzimidazole have been investigated for their ability to induce apoptosis in cancer cells .
- A specific study found that certain benzimidazole derivatives exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cancer cell proliferation .
-
Anti-inflammatory Effects :
- This compound has been associated with anti-inflammatory activity. In vivo studies demonstrated that certain benzimidazole derivatives significantly reduced inflammation markers in animal models .
- Compounds from this class have shown promise in alleviating symptoms of inflammatory diseases through mechanisms involving the inhibition of pro-inflammatory cytokines .
The mechanisms through which this compound exerts its biological effects may involve:
- Interaction with Enzymes : Many benzimidazole derivatives act as inhibitors of various enzymes, including those involved in inflammation and cancer progression.
- Receptor Modulation : Some studies suggest that these compounds may interact with neurotransmitter receptors, contributing to their analgesic and anti-inflammatory properties .
Research Findings and Case Studies
Q & A
Q. How can researchers design an efficient synthetic route for N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride?
- Methodological Answer : The synthesis typically involves coupling a benzimidazole precursor with a substituted ethanamine moiety. For example:
Benzimidazole Formation : Condense 4-methyl-1,2-diaminobenzene with a carboxylic acid derivative under acidic conditions to form the benzimidazole core.
Ethanamine Linkage : Introduce the ethanamine side chain via nucleophilic substitution or reductive amination. For instance, react 4-methyl-1H-benzimidazole-2-carbaldehyde with N-methylethylenediamine under reducing conditions (e.g., NaBH or H/Pd-C).
Hydrochloride Salt Formation : Precipitate the free base using HCl in an aprotic solvent (e.g., ethanol or acetonitrile) .
Key Considerations : Monitor reaction progress via TLC or LC-MS. Optimize stoichiometry to minimize byproducts like unreacted intermediates or over-alkylated species.
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : A multi-technique approach ensures accuracy:
- NMR Spectroscopy :
- H NMR: Confirm the presence of the benzimidazole aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.5–3.0 ppm for N-CH, δ 2.3–2.5 ppm for C-CH), and ethanamine chain protons (δ 2.8–3.5 ppm).
- C NMR: Identify carbonyl (if present), aromatic carbons, and methyl/amine carbons.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]) and fragmentation patterns consistent with the benzimidazole-ethanamine scaffold.
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in a solvent like methanol/water and refine the structure using SHELXL .
Q. How should researchers assess the compound's purity and stability under varying storage conditions?
- Methodological Answer :
- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to quantify impurities (e.g., degradation products, unreacted starting materials). Set detection at λ = 254 nm for benzimidazole absorption.
- Stability Studies :
- Thermal Stability : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC.
- pH Stability : Dissolve the compound in buffers (pH 1–10) and analyze after 24–72 hours. Benzimidazoles are prone to hydrolysis in strongly acidic/basic conditions.
- Hygroscopicity Testing : Measure weight changes under controlled humidity (30–80% RH) to assess water absorption .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory bioactivity data across different assay systems?
- Methodological Answer : Contradictions may arise from assay-specific variables. To address this:
Assay Replication : Repeat experiments in orthogonal systems (e.g., cell-based vs. enzyme inhibition assays).
Solubility Optimization : Use DMSO stocks ≤0.1% to avoid solvent interference. Confirm solubility in assay buffers via nephelometry.
Metabolite Screening : Test for active metabolites using liver microsomes or S9 fractions. For example, cytochrome P450-mediated oxidation of the benzimidazole ring could alter activity .
Target Engagement Studies : Use techniques like SPR (surface plasmon resonance) to measure direct binding affinities and rule out off-target effects .
Q. How can researchers elucidate the compound's mechanism of action using computational and experimental approaches?
- Methodological Answer :
- Molecular Docking : Model the compound into target protein structures (e.g., kinases, GPCRs) using software like AutoDock Vina. Prioritize binding poses with strong hydrogen bonds to the benzimidazole NH and hydrophobic interactions with the methyl groups.
- Site-Directed Mutagenesis : Validate predicted binding residues by mutating key amino acids (e.g., Asp/Tyr in active sites) and re-test activity.
- Transcriptomic Profiling : Perform RNA-seq on treated cell lines to identify differentially expressed pathways (e.g., apoptosis, inflammation) .
Q. What experimental design considerations are critical for in vivo pharmacokinetic studies?
- Methodological Answer :
- Dose Selection : Conduct pilot studies to determine the MTD (maximum tolerated dose) based on preliminary toxicity screens (e.g., body weight loss, organ histopathology).
- Bioanalytical Method : Develop a sensitive LC-MS/MS method for plasma/tissue quantification. Use deuterated internal standards (e.g., d-methyl analog) to correct for matrix effects.
- Pharmacokinetic Parameters : Calculate AUC, C, t, and bioavailability. Compare intravenous vs. oral administration to assess first-pass metabolism.
- Tissue Distribution : Use radiolabeled C-compound to track accumulation in target organs (e.g., brain, liver) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
